molecular formula C18H15F3N2OS B2586816 phenyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-58-8

phenyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2586816
CAS No.: 851805-58-8
M. Wt: 364.39
InChI Key: AMQKYBYONQBRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a high-value chemical reagent designed for pharmaceutical and biochemical research. This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged structure in medicinal chemistry known for its diverse biological activities . The imidazoline scaffold is a key motif in many commercially available drugs and bioactive molecules, contributing to properties such as antibacterial, antifungal, anti-inflammatory, and antitumor activities . The specific substitution pattern on the core structure, including the (3-(trifluoromethyl)benzyl)thio moiety and the phenyl methanone group, is engineered to modulate the compound's electronic properties, lipophilicity, and binding affinity towards biological targets, making it a versatile intermediate in drug discovery programs. This compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

phenyl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-4-5-13(11-15)12-25-17-22-9-10-23(17)16(24)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQKYBYONQBRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in the Imidazole/Imidazoline Family

Core Structure Variations
  • 4,5-Dihydroimidazole (Imidazoline) vs. 1H-Imidazole: The target compound’s partially saturated 4,5-dihydroimidazole core ( ) contrasts with unsaturated 1H-imidazole derivatives (e.g., 4,5-diphenyl-1H-imidazoles in ).
Substituent Effects
  • Trifluoromethylbenzylthio Group: The 3-(trifluoromethyl)benzylthio substituent is structurally distinct from sulfonyl or halogenated groups in triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, ). The CF₃ group’s electron-withdrawing nature may enhance stability compared to electron-donating substituents like methyl or methoxy .
  • Aryl Ketone Variations :
    Replacing the 4-nitrophenyl group in with a simple phenyl group (as in the target compound) removes the nitro group’s strong electron-withdrawing effect. This substitution likely increases lipophilicity but may reduce polar interactions in biological targets.

Melting Points and Yields

A comparison of imidazole derivatives with varying substituents ( ) reveals trends:

Compound Type Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
2-(N-substituted) ethanone -C₆H₅(p-OCH₃) 459.54 120–125 35
2-(N-substituted) ethanone -C₆H₅(p-CH₃) 443.20 130–133 40
Nitro-substituted imidazoline -C₆H₄(NO₂) 409.38 Not reported Not reported

The absence of a nitro group in the target compound may result in a lower melting point compared to its nitro analog due to reduced crystallinity. Yields for similar imidazoline syntheses (e.g., ) range from 25–40%, influenced by reaction conditions and substituent complexity .

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